DNA Binding Affinity vs. Pyridine Analog
In a head-to-head study employing the same intercalating ligand (4HEPIP), the 4-aminopyridine ancillary ligand complex [Ru(4-APy)₄(4HEPIP)]²⁺ (1) exhibited a higher intrinsic DNA-binding constant (Kb) than its pyridine analog [Ru(Py)₄(4HEPIP)]²⁺ (2). The increase is attributed to hydrogen-bonding interactions between the amine groups and the DNA backbone [1].
| Evidence Dimension | Intrinsic DNA-binding constant (Kb) to calf-thymus DNA |
|---|---|
| Target Compound Data | Kb = 5.81 ± 0.15 × 10⁴ M⁻¹ (Complex 1, 4-aminopyridine ancillary ligand) |
| Comparator Or Baseline | Kb = 5.01 ± 0.22 × 10⁴ M⁻¹ (Complex 2, pyridine ancillary ligand) |
| Quantified Difference | ~16% higher Kb for the 4-aminopyridine complex; hypochromism H% = 8.7 ± 0.05% (1) vs. 7.5 ± 0.05% (2) |
| Conditions | Electronic absorption titration in Tris-HCl/NaCl buffer (pH 7.0) at room temperature; CT-DNA; IL bands monitored at 272 nm (1) and 279 nm (2) |
Why This Matters
Superior DNA-binding affinity directly translates to stronger target engagement in DNA-directed therapeutic or probe applications, enabling lower dosing requirements compared to the pyridine analog.
- [1] Devi, C. S.; Nagababu, P.; Reddy, V. V.; Sateesh, V.; Srishailam, A.; Satyanarayana, S. Synthesis, Characterisation, Interaction with DNA, Cytotoxicity, and Apoptotic Studies of Ruthenium(II) Polypyridyl Complexes. Aust. J. Chem. 2014, 67 (2), 225–233. View Source
